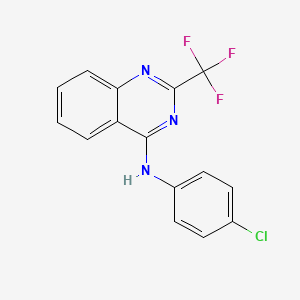

![molecular formula C14H21N3O3S2 B5569891 (1R*,5R*)-3-(甲基磺酰基)-6-[(2-甲基-1,3-噻唑-4-基)乙酰基]-3,6-二氮杂双环[3.2.2]壬烷](/img/structure/B5569891.png)

(1R*,5R*)-3-(甲基磺酰基)-6-[(2-甲基-1,3-噻唑-4-基)乙酰基]-3,6-二氮杂双环[3.2.2]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives, closely related to the compound , involves strategic methodologies to introduce specific functional groups at designated positions on the bicyclic framework. For instance, aminomethylation of dicyano-oxo-tetrahydropyridine thiolates leading to diazabicyclo[3.3.1]nonane derivatives indicates a method for constructing such bicyclic scaffolds with N,S-containing heterocycles, highlighting the synthetic versatility of these compounds (Dotsenko et al., 2007). Similarly, the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives through specific reactions underlines the synthetic strategies applicable to constructing complex molecules like our compound of interest.

Molecular Structure Analysis

The molecular structure of compounds structurally akin to "(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane" is critical for their interaction with biological targets. The conformation and spatial arrangement of atoms within these molecules can significantly impact their biological activity. For instance, the elucidation of molecular conformations via proton and carbon-13 nuclear magnetic resonance spectroscopy, coupled with molecular mechanics calculations, provides insight into the preferred conformations and the role of specific substituents in stabilizing these structures (Terada et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives encompasses a wide range of transformations, pivotal for their application in diverse chemical contexts. For example, the Mannich reaction, crucial for constructing N,S-containing heterocycles, demonstrates the bicyclic scaffold's reactivity towards forming complex molecules with potential bioactivity (Dotsenko et al., 2007). Additionally, the synthesis of sulfone and sulfoxide derivatives illustrates the functional group transformations applicable to these scaffolds, potentially altering their chemical and physical properties for specific applications (Cruz Cruz et al., 2009).

科学研究应用

抗菌评估和新颖合成

一项研究重点关注合成包含磺酰基部分的新杂环化合物,该部分适合用作抗菌剂。所探索的合成过程涉及各种反应,从而产生具有有前景的抗菌和抗真菌活性的化合物 (Darwish 等人,2014 年)。

与烟碱型乙酰胆碱受体的相互作用

另一个重要的研究领域是研究 3,7-二氮杂双环[3.3.1]壬烷骨架与烟碱型乙酰胆碱受体 (nAChR) 的相互作用。这项研究发现,具有氢键受体 (HBA) 功能的化合物对 α4β2(*) nAChR 显示出更高的亲和力和亚型选择性。HBA 系统的性质强烈影响与 nAChR 的相互作用,导致不同的激活谱并突显了开发选择性 nAChR 配体的潜力 (Eibl 等人,2013 年)。

对肿瘤细胞的细胞毒活性

对源自 (R)-和 (S)-谷氨酸的双环 σ 受体配体的研究,包括立体异构醇和甲基醚的合成,揭示了重要发现。这些化合物显示出高 σ1 受体亲和力并抑制各种人类肿瘤细胞系中的细胞生长,表明小细胞肺癌的潜在治疗靶点 (Geiger 等人,2007 年)。

属性

IUPAC Name |

1-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c1-10-15-12(9-21-10)5-14(18)17-7-11-3-4-13(17)8-16(6-11)22(2,19)20/h9,11,13H,3-8H2,1-2H3/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNUVDUCLGQHBA-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)N2CC3CCC2CN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)